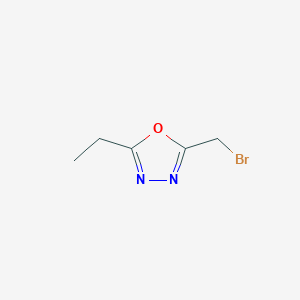![molecular formula C20H22F2N6OS B2472939 2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-52-3](/img/structure/B2472939.png)
2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its complex chemical structure. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Formation: The synthesis begins with the preparation of 2,4-difluorobenzamide.
Intermediate Steps: Several steps involve the construction of the pyrazolo[3,4-d]pyrimidine core, typically through cyclization reactions using precursors like piperidine and methylthio compounds.
Final Assembly: The final step includes attaching the side chains, ensuring correct stereochemistry and purity of the compound.
Industrial Production Methods: For large-scale production, flow chemistry techniques are often employed to ensure consistency and scalability. Catalytic processes are optimized to minimize waste and enhance yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Hydrogenation can reduce certain double bonds within the pyrimidine ring.
Substitution: Fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, H2O2
Reducing agents: H2, Pd/C
Substitution conditions: Nucleophiles like amines or thiols in polar solvents
Major Products:
Oxidized derivatives
Reduced ring structures
Substituted benzamides
Applications De Recherche Scientifique
Chemistry:
Used as a building block for creating more complex organic molecules in synthetic chemistry.
Biology:
Investigated for its role in modulating biological pathways, particularly those involving cell signaling.
Medicine:
Potential therapeutic agent for diseases where modulation of specific molecular targets is beneficial.
Studied for its activity against certain cancer cell lines.
Industry:
Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets within cells. It binds to enzymes or receptors, altering their activity and thus modulating cellular pathways. The pyrazolo[3,4-d]pyrimidine core is crucial for this interaction, fitting into the active sites of target proteins.
Comparaison Avec Des Composés Similaires
2,4-difluoro-N-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)benzamide: Shares a similar backbone but lacks the piperidin-1-yl group.
2,4-difluoro-N-(2-(4-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide: Has a similar structure but with different substituents.
Uniqueness: 2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to the presence of both fluorine atoms and the methylthio group, which collectively enhance its binding affinity and specificity towards certain molecular targets, making it a more potent and selective compound in its category.
That should cover your request comprehensively. If there are any more details you'd like, feel free to ask.
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6OS/c1-30-20-25-17(27-8-3-2-4-9-27)15-12-24-28(18(15)26-20)10-7-23-19(29)14-6-5-13(21)11-16(14)22/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZZNZOZXNBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)


![3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine](/img/structure/B2472861.png)

![4-(cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2472866.png)



![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2472879.png)
